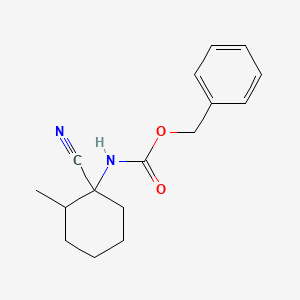
2-(2-Trifluoromethylphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Trifluoromethylphenyl)benzoic acid (2-TMPBA) is an organic compound belonging to the class of aromatic carboxylic acids. It is a colorless crystalline solid with a molecular formula of C8H6F3O2. 2-TMPBA is a widely used reagent for the synthesis of organic compounds and pharmaceuticals, as well as for the development of analytical methods. It is also used in a variety of scientific research applications, including enzymology, biochemistry, and physiology.
Wirkmechanismus
2-(2-Trifluoromethylphenyl)benzoic acid, 95% acts as a substrate for enzymes that act on carboxylic acids, such as esterases and lipases. It is also a potent inhibitor of a variety of enzymes, including cytochrome P450 enzymes and cyclooxygenases.
Biochemical and Physiological Effects
2-(2-Trifluoromethylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It can act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been shown to inhibit cyclooxygenases, which are involved in the production of prostaglandins. In addition, 2-(2-Trifluoromethylphenyl)benzoic acid, 95% has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Trifluoromethylphenyl)benzoic acid, 95% has several advantages for use in lab experiments. It is a relatively stable compound, with a high purity product available from commercial sources. It is also relatively inexpensive, making it an attractive reagent for use in research. However, there are some limitations to its use. It is a highly reactive compound, and must be handled with care to avoid contamination. It is also a potent inhibitor of enzymes, which can lead to unexpected results in experiments.
Zukünftige Richtungen
The use of 2-(2-Trifluoromethylphenyl)benzoic acid, 95% in scientific research is expected to continue to expand in the future. It is likely to be used in a variety of applications, including drug discovery and development, as well as in the development of analytical methods. It may also be used in the study of enzymatic reactions and biochemical pathways. In addition, 2-(2-Trifluoromethylphenyl)benzoic acid, 95% may be used in the study of physiological processes, such as inflammation and cancer. Finally, 2-(2-Trifluoromethylphenyl)benzoic acid, 95% may be used in the development of new therapeutic agents for the treatment of a variety of diseases.
Synthesemethoden
2-(2-Trifluoromethylphenyl)benzoic acid, 95% can be synthesized by a variety of methods, including the Friedel-Crafts acylation of 2-trifluoromethylphenol with benzoyl chloride in the presence of a Lewis acid catalyst. This method yields a high purity product with a yield of up to 95%.
Wissenschaftliche Forschungsanwendungen
2-(2-Trifluoromethylphenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds and pharmaceuticals. It is also used to develop analytical methods, such as HPLC and LC-MS. 2-(2-Trifluoromethylphenyl)benzoic acid, 95% is also used in enzymology, biochemistry, and physiology research.
Eigenschaften
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(18)19/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEJBRWLNUMPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431500 |
Source


|
| Record name | 2-[2-(trifluoromethyl)phenyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(trifluoromethyl)phenyl]benzoic Acid | |
CAS RN |
226577-08-8 |
Source


|
| Record name | 2-[2-(trifluoromethyl)phenyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Pyridin-4-ylmethyl)amino]cycloheptane-1-carboxamide](/img/structure/B6350805.png)
![1-[(Pyridin-4-ylmethyl)amino]cyclopentane-1-carboxamide](/img/structure/B6350809.png)
![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate](/img/structure/B6350815.png)
![Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate](/img/structure/B6350822.png)

![3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B6350830.png)
![2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350841.png)
![2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6350844.png)
![2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6350849.png)
![2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350859.png)
![6-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6350863.png)
![2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350869.png)
![6,6-Dimethyl-3-methylsulfanyl-4-oxo-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid methyl ester, 95%](/img/structure/B6350878.png)